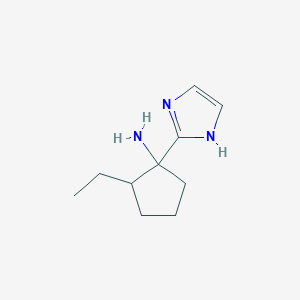![molecular formula C8H6N4O2 B13236859 2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13236859.png)
2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anti-inflammatory, antimicrobial, antifungal, and anticancer properties . The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an amino group at the 2-position and a carboxylic acid group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic routes have been developed for the preparation of pyridopyrimidine derivatives, including 2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid. One common method involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted derivatives of this compound.
Applications De Recherche Scientifique
2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as tyrosine kinases and cyclin-dependent kinases. These interactions inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyridopyrimidine derivative with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
2-Aminopyrido[2,3-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzyme targets makes it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C8H6N4O2 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-aminopyrido[2,3-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c9-8-10-3-4-1-2-5(7(13)14)11-6(4)12-8/h1-3H,(H,13,14)(H2,9,10,11,12) |
Clé InChI |
XZXRUZTUTAONDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=NC(=NC=C21)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Ethyl(methyl)amino]butan-2-ol](/img/structure/B13236777.png)
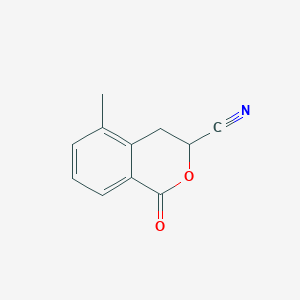
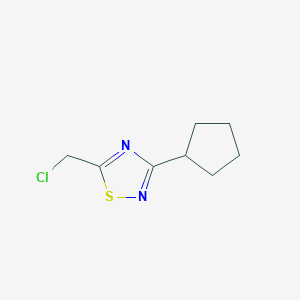
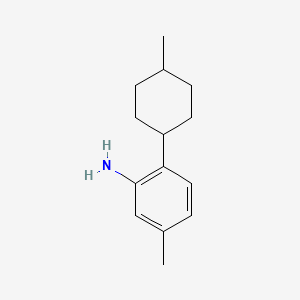
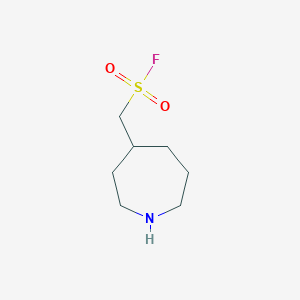
![4-([(4-Methyl-4H-1,2,4-triazol-3-YL)sulfanyl]methyl)piperidine](/img/structure/B13236828.png)
![4-Boc-7-methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13236839.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B13236848.png)
![5H,6H,7H,8H,9H-Pyrido[2,3-d]azepine-2-carbonitrile](/img/structure/B13236855.png)
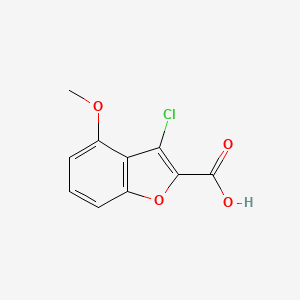

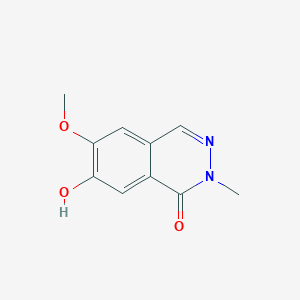
![[2-(Cyclobutylamino)phenyl]methanol](/img/structure/B13236884.png)
